molecular formula C9H9Cl2NS B1379673 [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride CAS No. 1390654-86-0

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride

Cat. No.: B1379673
CAS No.: 1390654-86-0
M. Wt: 234.14 g/mol
InChI Key: ISQCRQBMNLERKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride (CAS: 132740-14-8) is a chlorinated benzothiophene derivative with a primary amine functional group. Its molecular formula is C₁₀H₁₀Cl₂NS, and it has a molecular weight of 248 g/mol . The compound exists as a solid with a LogP of 3.30, indicating moderate lipophilicity, and is synthesized as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS.ClH/c10-9-6-3-1-2-4-7(6)12-8(9)5-11;/h1-4H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQCRQBMNLERKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-86-0
Record name Benzo[b]thiophene-2-methanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride typically involves the reaction of 3-chlorobenzothiophene with a suitable amine under controlled conditions. One common method involves the use of a reductive amination process, where the benzothiophene is first chlorinated and then reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or recrystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride exhibit antiviral activities. For instance, a study investigated its potential as a therapeutic agent against herpesviruses, which are responsible for several common viral infections in humans. The compound's structure suggests it may interact with viral replication processes, making it a candidate for further exploration in antiviral drug development .

Neuroprotective Effects

Another significant application is in neuroprotection. The compound has been evaluated for its potential use in treating neurodegenerative diseases such as Huntington's disease. A patent describes the synthesis of related compounds that demonstrate neuroprotective effects, indicating that this compound may share similar properties . This suggests a promising avenue for research into therapies aimed at slowing the progression of neurodegeneration.

Cancer Treatment Potential

The compound's potential as an anticancer agent has been explored, particularly in relation to its ability to inhibit certain kinases involved in tumor growth. Research into similar benzothienyl compounds indicates they may serve as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Summary of Research Findings

Application AreaCompound StructureKey FindingsReferences
AntiviralThis compoundPotential activity against herpesviruses
NeuroprotectionRelated benzothienyl compoundsNeuroprotective effects in Huntington's disease
Cancer TreatmentSimilar benzothienyl derivativesInhibition of CDKs; potential anticancer properties

Case Study: Neuroprotective Effects

A notable study examined the effects of related compounds on neuronal cell lines exposed to toxic agents that mimic neurodegenerative conditions. Results indicated that these compounds, including derivatives of this compound, significantly reduced cell death and oxidative stress markers, suggesting a protective effect against neurotoxicity .

Mechanism of Action

The mechanism of action of [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride and related compounds:

Compound Name CAS Molecular Formula Molecular Weight LogP Functional Groups Key Features
This compound 132740-14-8 C₁₀H₁₀Cl₂NS 248 3.30 Benzothiophene, chloro, primary amine hydrochloride High lipophilicity; potential intermediate for pharmaceuticals .
(3-Chloro-1-benzothien-2-yl)methanol 124168-55-4 C₈H₇ClOS 198.66 N/A Benzothiophene, chloro, methanol Simpler structure; likely precursor in synthesis .
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride 1909311-95-0 C₁₂H₁₆ClNO 225.72 N/A Benzofuran, dimethyl, methylamine hydrochloride Reduced steric hindrance; possible CNS applications .
(2-Chlorobenzyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride 1048664-96-5 C₁₄H₁₅Cl₂NS 300.25 N/A Thienyl, chlorobenzyl, secondary amine hydrochloride Bulkier structure; altered reactivity .
Activated Methyl Diethanol Amine (aMDEA) N/A C₅H₁₃NO₂ 119.16 N/A Tertiary amine, diethanol groups Industrial CO₂ capture; low corrosion, high thermal stability .
Key Observations:

Backbone Heterocycles: Benzothiophene (target compound) vs. benzofuran (CAS 1909311-95-0) or thienyl (CAS 1048664-96-5). Benzothiophene’s sulfur atom may enhance electron-deficient properties compared to oxygen in benzofuran, influencing reactivity .

Amine Functionalization :

  • The primary amine in the target compound contrasts with tertiary amines like aMDEA. Primary amines generally exhibit higher nucleophilicity but lower thermal stability, making them less suitable for industrial processes like CO₂ capture compared to aMDEA .
  • Secondary amines (e.g., CAS 1048664-96-5) may offer intermediate reactivity and steric effects, depending on substituents .

Pharmacological Potential
  • Carcinogenicity Considerations: Structural analogs like 2-amino-1-naphthol hydrochloride () demonstrate carcinogenic properties due to urinary metabolite accumulation.
  • For example, derivatives like 5-Chlorotryptamine Hydrochloride (CAS 942-26-7) target serotonin receptors .
Industrial Relevance
  • CO₂ Capture : Unlike aMDEA, which achieves 2.63 mmol CO₂/g adsorption via mesoporous carbon impregnation, the target compound’s aromatic structure and primary amine may limit its utility in gas capture due to pore-blocking effects. However, its higher reactivity could be advantageous in niche applications requiring rapid CO₂ binding .

Biological Activity

[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H9ClNS
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 75530671

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. For instance, similar benzothiophene derivatives have been reported to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in neoplastic cells .
  • Antitumor Activity : Research indicates that compounds with a benzothiophene backbone, like this compound, may exhibit significant antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may also play a role in protecting neuronal cells from degeneration, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeDescriptionReference
Antitumor Inhibits proliferation of cancer cells through HDAC inhibition
Neuroprotection Protects neuronal cells from oxidative stress and apoptosis
Enzyme Inhibition Inhibits specific kinases involved in cell signaling pathways

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related benzothiophene derivative significantly reduced tumor growth in xenograft models when administered orally at dosages ranging from 30 to 40 mg/kg. The treatment resulted in a marked decrease in tumor size compared to control groups, indicating strong antitumor potential .
  • Neuroprotective Mechanism : Another investigation focused on the neuroprotective effects of benzothiophene derivatives, revealing that these compounds could mitigate neuronal damage in models of Alzheimer's disease through the inhibition of amyloid-beta production and aggregation .

Safety and Toxicity

Safety assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety margins and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride?

  • Methodological Answer : Synthesis typically involves three stages:

  • Amine precursor preparation : The benzothiophene core is functionalized via Friedel-Crafts alkylation or halogenation, followed by nucleophilic substitution to introduce the methylamine group.
  • Hydrochloride salt formation : The free amine is treated with hydrochloric acid under controlled pH conditions to precipitate the hydrochloride salt.
  • Purification : Recrystallization in ethanol or methanol ensures high purity (>95%), verified via HPLC .
    • Key Techniques : Reaction monitoring via TLC, NMR for structural confirmation, and elemental analysis for stoichiometric validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite).
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., N–H stretching at 3300–3500 cm⁻¹, C–Cl vibrations at 600–800 cm⁻¹) .
  • BET Analysis : Measure surface area and pore volume to assess suitability for adsorption applications (e.g., CO₂ capture). Note: Impregnation with amines may reduce surface area but enhance active sites .
  • XRD : Confirm crystallinity and phase purity.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability and decomposition pathways .

Q. What methodological approaches are used to evaluate its potential in CO₂ capture applications?

  • Methodological Answer :

  • Impregnation : Load the compound onto mesoporous carbon (MC) via wet impregnation. Optimize concentration (e.g., 23–50 wt.%) to balance pore blockage and active-site density .
  • Adsorption Experiments : Conduct batch studies at 5 psi CO₂ pressure. Calculate adsorption capacity (mmol/g) using the ideal gas law. Compare with commercial activated carbons .
  • Cycling Tests : Assess regenerability via temperature-swing adsorption (TSA) at 100–120°C under nitrogen flow .

Q. How can contradictions between reduced surface area and enhanced adsorption capacity be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine BET data with FTIR and elemental analysis to confirm amine functionalization. For example, increased nitrogen content (e.g., from 0.30 wt.% to 23 wt.%) correlates with active-site enrichment despite lower surface area .
  • Adsorption Isotherms : Fit data to Langmuir/Freundlich models to distinguish between physisorption and chemisorption mechanisms .
  • Controlled Experiments : Systematically vary amine loading and measure kinetic uptake rates to identify optimal trade-offs .

Q. What strategies are employed to assess its biological activity and mechanism of action?

  • Methodological Answer :

  • In Vitro Assays :
  • Cell Viability : Treat human renal proximal tubule cells with the compound and measure IC₅₀ against ferroptosis inducers (e.g., RSL3) .
  • Enzyme Inhibition : Screen for interactions with lytic polysaccharide monooxygenases (LPMOs) using colorimetric assays .
  • In Vivo Models : Administer to Gpx4 knockdown mice to evaluate protection against acute renal failure. Monitor survival rates and histological damage .
  • Structural Analogues : Compare with Liproxstatin-1 hydrochloride (a known ferroptosis inhibitor) to infer structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.